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molecular formula C9H11BrO B1330720 1-Bromo-4-(ethoxymethyl)benzene CAS No. 95068-22-7

1-Bromo-4-(ethoxymethyl)benzene

Cat. No. B1330720
M. Wt: 215.09 g/mol
InChI Key: GHMBQMRBQQURAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459480B2

Procedure details

A solution of 1.00 g of 4-bromobenzyl bromide in 20 ml EtOH is stirred 5 h under reflux. The solvent is evaporated to obtain 766 mg of 1-bromo-4-ethoxymethyl-benzene as a yellow oil, MS (ESI) 216.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][CH2:11][OH:12]>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][O:12][CH2:11][CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COCC
Measurements
Type Value Analysis
AMOUNT: MASS 766 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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